(Z)-dec-3-enyl acetate
Description
(Z)-Dec-3-enyl acetate (IUPAC name: (3Z)-3-Decen-1-yl acetate) is a monounsaturated fatty acid ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It features a ten-carbon aliphatic chain with a Z-configured double bond at the third position, esterified with acetic acid. This compound is notable for its role as a pheromone in Carposinid moths, where its stereochemistry and chain length are critical for biological activity . Key physicochemical properties include a boiling point of 256.2 ± 19.0°C (760 Torr), density of 0.886 ± 0.06 g/cm³ (20°C), and a high estimated logP value of 4.541, indicating significant hydrophobicity .
Properties
IUPAC Name |
dec-3-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSAOQHKOCKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (Z)-dec-3-enyl acetate with analogous esters, sulfonates, and cyclic derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Boiling Point (°C) | Density (g/cm³) | LogP | CAS Number |
|---|---|---|---|---|---|---|---|
| This compound | C₁₂H₂₂O₂ | 198.30 | Z-configured double bond at C3 | 256.2 ± 19.0 | 0.886 ± 0.06 | 4.541 | 81634-99-3 |
| Isoamyl acetate | C₇H₁₄O₂ | 130.18 | Branched 5-carbon chain, no double bond | ~142 | 0.876 | 1.78 | 123-92-2 |
| Benzyl acetate | C₉H₁₀O₂ | 150.17 | Aromatic benzyl group | 215 | 1.056 | 1.96 | 140-11-4 |
| (Z)-Dec-3-enyl methanesulfonate | C₁₁H₂₂O₃S | 234.35 | Methanesulfonate group at C1 | Not reported | Not reported | ~3.2* | Not provided |
| Tricyclo(5.2.1.0²,⁶)dec-3-enyl acetate | C₁₂H₁₈O₂ | 194.27 | Bicyclic structure with fused rings | Not reported | Not reported | ~3.8* | Not provided |
*Estimated using computational tools due to lack of experimental data.
Sources : .
Key Observations:
- Chain Length and Unsaturation : this compound’s ten-carbon chain and Z-configured double bond distinguish it from shorter, branched esters like isoamyl acetate or aromatic derivatives like benzyl acetate.
- Hydrophobicity : The higher logP of this compound compared to isoamyl acetate (4.54 vs. 1.78) reflects its increased lipophilicity, critical for interactions with insect olfactory receptors .
- Thermal Stability : Its higher boiling point (~256°C vs. ~142°C for isoamyl acetate) correlates with its longer carbon chain and reduced volatility .
This compound
- Role as a Pheromone : Acts as a sex pheromone in Carposinid moths, where the Z-configuration is essential for attracting mates. Substitution or stereochemical inversion (e.g., E-isomer) drastically reduces efficacy .
- Synthetic Applications : Used in green chemistry for synthesizing sulfonate and sulfane derivatives, such as (Z)-dec-3-enyl(octyl)sulfane, which exhibit distinct electrophysiological properties .
Isoamyl Acetate
- Flavor and Fragrance : Widely used in food (banana flavoring) and perfumery due to its fruity aroma. Lacks biological activity in insect communication .
Benzyl Acetate
- Perfumery: Prized for its floral (jasmine-like) scent. Non-pheromonal and structurally unrelated to aliphatic acetates due to its aromatic group .
Tricyclo Derivative
Research Findings
- Stereochemical Specificity : NMR and gas chromatography analyses confirm that this compound’s bioactivity depends on its double-bond configuration. Analogs like (E)-dec-3-enyl acetate show <10% attraction in moth electrophysiological assays .
Preparation Methods
Catalytic Partial Hydrogenation of Alkynes
A widely reported method to obtain (Z)-dec-3-en-1-ol is via the selective partial hydrogenation of the corresponding alkyne precursor using Lindlar’s catalyst. This catalyst is known for its ability to hydrogenate alkynes to cis-alkenes selectively, preserving the (Z)-configuration of the double bond.
Purification and Characterization
The resulting (Z)-dec-3-en-1-ol is typically purified by distillation or chromatography to ensure removal of any over-reduced or trans-isomer impurities.
Conversion of (Z)-Dec-3-en-1-ol to (Z)-Dec-3-enyl Acetate
Acetylation Reaction
The primary alcohol (Z)-dec-3-en-1-ol undergoes acetylation to form this compound. This is commonly achieved by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
Yield and Purity
- The acetylation step generally provides high yields (>90%) of the acetate ester.
- The product is purified by column chromatography or distillation under reduced pressure to maintain isomeric purity.
Alternative Synthetic Routes and Functional Group Transformations
While the above method is standard, other synthetic approaches have been explored:
Wittig Olefination
Reductive Amination and Thioether Formation (Related Compounds)
- Some studies report the synthesis of related (Z)-dec-3-enyl derivatives such as thioethers and amines via reductive amination and nucleophilic substitution on mesylates derived from (Z)-dec-3-en-1-ol.
- These methods involve careful control of reaction conditions to preserve the (Z)-configuration.
Data Table: Summary of Preparation Methods for this compound
| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Partial hydrogenation of alkyne | Lindlar’s catalyst, H2, mild conditions | ~95% | High (Z)-selectivity, high purity |
| 2 | Acetylation of (Z)-dec-3-en-1-ol | Acetic anhydride or acetyl chloride, pyridine or Et3N | >90% | Mild conditions preserve (Z)-configuration |
| Alternative 1 | Wittig olefination to (Z)-alkenoic acid | Phosphonium ylide, aldehyde | 60-80% | Followed by reduction and acetylation |
| Alternative 2 | Nucleophilic substitution on mesylate | Mesylate intermediate, thiol or amine nucleophiles | 33-54% (for related derivatives) | Requires degassing to avoid side reactions |
Research Findings and Analytical Data
- Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses confirm isomeric purity exceeding 99% for the (Z)-configured products.
- Nuclear magnetic resonance (NMR) spectroscopy data support the structural assignment and confirm retention of the (Z)-configuration after acetylation.
- Rigorous degassing of solvents during nucleophilic substitution steps reduces side reactions such as disulfide formation in related thioether syntheses, which is informative for maintaining purity in multi-step syntheses.
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